Ethyl 2-chloro-4,5-difluorobenzoate
Overview
Description
Ethyl 2-chloro-4,5-difluorobenzoate is an organic compound with the molecular formula C9H7ClF2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by a chlorine atom. The carboxylic acid group is esterified with ethanol, forming the ethyl ester. This compound is used in various chemical syntheses and has applications in medicinal chemistry and materials science .
Preparation Methods
Ethyl 2-chloro-4,5-difluorobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chloro-4,5-difluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. These methods often use continuous flow reactors and advanced purification techniques to produce the compound on a large scale .
Chemical Reactions Analysis
Ethyl 2-chloro-4,5-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-4,5-difluorobenzoic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol, although this reaction is less common.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Scientific Research Applications
Ethyl 2-chloro-4,5-difluorobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Chemical Synthesis: It serves as a building block in organic synthesis, enabling the construction of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4,5-difluorobenzoate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s metabolic stability and binding affinity to target proteins .
Comparison with Similar Compounds
Ethyl 2-chloro-4,5-difluorobenzoate can be compared to other similar compounds, such as:
2-chloro-4,5-difluorobenzoic acid: This compound is the acid precursor to the ester and shares similar chemical properties.
Ethyl 2-chloro-4-fluorobenzoate: This compound has only one fluorine atom, which may result in different reactivity and applications.
Ethyl 2-chloro-5-fluorobenzoate: Similar to the previous compound, but with the fluorine atom in a different position, affecting its chemical behavior.
This compound is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-chloro-4,5-difluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFACIKFWNCTFCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232428 | |
Record name | Benzoic acid, 2-chloro-4,5-difluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001232428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128800-37-3 | |
Record name | Benzoic acid, 2-chloro-4,5-difluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128800-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-chloro-4,5-difluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001232428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-chloro-4,5-difluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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